molecular formula C26H26N2O4S2 B2731090 N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 941907-18-2

N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide

Cat. No. B2731090
CAS RN: 941907-18-2
M. Wt: 494.62
InChI Key: XOOFPFGFDOGOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C26H26N2O4S2 and its molecular weight is 494.62. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer

Studies have shown that sulfonamide derivatives, particularly those related to zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, exhibit promising properties for photodynamic therapy (PDT) applications. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Properties

Research on heterocyclic compounds containing a sulfonamide thiazole moiety has revealed significant anticonvulsive effects. Some synthesized compounds have shown to offer protection against picrotoxin-induced convulsion, with specific derivatives abolishing the tonic extensor phase and offering 100% protection. This highlights the potential of sulfonamide derivatives in the development of anticonvulsant medications (Farag et al., 2012).

Microbial Degradation of Antibiotics

Sulfonamide antibiotics, due to their persistence in the environment, pose challenges related to antibiotic resistance. Research on Microbacterium sp. strain BR1 has uncovered an unusual degradation pathway for sulfonamides that involves ipso-hydroxylation followed by fragmentation, leading to the elimination of these compounds from the environment. This study provides insights into microbial strategies to combat pollution from persistent antibiotics (Ricken et al., 2013).

properties

IUPAC Name

N-benzyl-4-(4-methoxyphenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S2/c1-19-8-6-11-23-25(19)27-26(33-23)28(18-20-9-4-3-5-10-20)24(29)12-7-17-34(30,31)22-15-13-21(32-2)14-16-22/h3-6,8-11,13-16H,7,12,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOFPFGFDOGOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.